molecular formula C11H15NO3 B024558 1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-4,5-diol CAS No. 104834-93-7

1-((Dimethylamino)methyl)-1,3-dihydroisobenzofuran-4,5-diol

Cat. No.: B024558
CAS No.: 104834-93-7
M. Wt: 209.24 g/mol
InChI Key: UIMQDIGDCIXDIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LY233053 involves the incorporation of a tetrazole-substituted amino acid into the molecular structure. The key steps include the formation of the tetrazole ring and its subsequent attachment to a piperidine carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of LY233053 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: LY233053 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the tetrazole and piperidine rings . These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving LY233053 include organic solvents, acids, bases, and catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed: The major products formed from the reactions involving LY233053 depend on the specific reagents and conditions used. For example, substitution reactions may result in the formation of derivatives with modified functional groups, which can alter the compound’s biological activity .

Properties

CAS No.

104834-93-7

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-4,5-diol

InChI

InChI=1S/C11H15NO3/c1-12(2)5-10-7-3-4-9(13)11(14)8(7)6-15-10/h3-4,10,13-14H,5-6H2,1-2H3

InChI Key

UIMQDIGDCIXDIY-UHFFFAOYSA-N

SMILES

CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O

Canonical SMILES

CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O

Synonyms

4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro- (9CI)

Origin of Product

United States

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